2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide
Description
The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide features a 4,6-dimethylpyrimidinylamino group linked to a partially saturated imidazole-carbothioamide scaffold. The pyrimidine ring and carbothioamide group are critical for molecular interactions, possibly influencing solubility, stability, and target binding .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-methyl-4,5-dihydroimidazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6S/c1-7-6-8(2)15-9(14-7)16-10-13-4-5-17(10)11(18)12-3/h6H,4-5H2,1-3H3,(H,12,18)(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAGTIIQVEIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCCN2C(=S)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide is a significant member of the imidazole and pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a pyrimidine ring and an imidazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives containing imidazole and pyrimidine rings exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that imidazole derivatives can inhibit the growth of Mycobacterium tuberculosis , suggesting a potential application in treating tuberculosis infections .
Anticancer Activity
Several studies have explored the anticancer properties of imidazole derivatives. The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For example, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), with some derivatives demonstrating synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Compounds similar to 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:
- Pyrimidine Substituents : The presence of specific substituents on the pyrimidine ring enhances antimicrobial activity.
- Imidazole Ring Modifications : Variations in the imidazole structure can significantly affect cytotoxicity against cancer cells.
The following table summarizes some key findings related to structural modifications and their corresponding biological activities:
Case Study 1: Antitubercular Activity
In a screening study involving various imidazo-pyrazole derivatives, compounds similar to the target compound were found to completely inhibit Mycobacterium growth in vitro. This highlights the potential application of such compounds in developing new antitubercular agents .
Case Study 2: Synergistic Effects in Cancer Treatment
A combination therapy involving 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide and doxorubicin exhibited a synergistic effect in reducing tumor cell viability in breast cancer cell lines. This suggests that this compound could enhance the efficacy of existing chemotherapy regimens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
a) Pyrimidinylamino Core
All compounds share the 4,6-dimethylpyrimidin-2-ylamino moiety, which confers rigidity and facilitates hydrogen bonding. In sulfometuron-methyl, this group is part of a sulfonylurea bridge critical for herbicidal activity .
b) Heterocyclic Linkages
- Target vs. Sulfometuron-methyl : The carbothioamide group in the target may enhance metal-binding capacity compared to the sulfonylurea in sulfometuron-methyl, influencing enzyme inhibition mechanisms.
- The target’s dihydroimidazole introduces conformational flexibility, possibly improving membrane permeability .
c) Hydrogen Bonding and Crystal Packing
- The benzimidazole analog forms intramolecular N–H⋯N bonds , stabilizing its planar structure .
- The benzothiazole analog forms intermolecular N–H⋯N bonds , creating cyclic dimers that may affect solubility .
- The target’s carbothioamide could engage in S⋯H or S⋯metal interactions, absent in other analogs.
Q & A
Q. What are the recommended synthetic routes for 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide?
Methodological Answer :
- Multi-step synthesis : Begin with the formation of the pyrimidinylamine core via condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable carbonyl derivative. Subsequent cyclization with methyl isothiocyanate under controlled temperatures (60–80°C) in an inert atmosphere (e.g., nitrogen) generates the dihydroimidazole-thiocarbamide scaffold .
- Key conditions : Use polar aprotic solvents like DMSO or acetonitrile to enhance reaction efficiency. Monitor intermediates via TLC and purify via column chromatography .
Q. How can structural purity and identity of the compound be confirmed?
Methodological Answer :
- Analytical techniques :
- NMR spectroscopy : Analyze and NMR spectra to confirm the presence of methyl groups (δ ~2.3–2.5 ppm for pyrimidinyl-CH), thiocarbamide (δ ~170–175 ppm in ), and dihydroimidazole protons (δ ~3.5–4.0 ppm) .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the critical safety protocols for handling this compound?
Methodological Answer :
- Safety measures :
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
- Refer to the Chemical Hygiene Plan for waste disposal guidelines, particularly for thiocarbamide derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or predict biological activity?
Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. Compare docking scores with structurally analogous compounds (e.g., benzimidazole derivatives) to prioritize experimental validation .
Q. How can statistical design of experiments (DoE) improve reaction yield and scalability?
Methodological Answer :
- DoE parameters :
- Factors : Temperature, solvent polarity, catalyst loading.
- Response variables : Yield, purity, reaction time.
- Example : A 2 factorial design can identify interactions between temperature (60–80°C), solvent (DMSO vs. acetonitrile), and catalyst (0.1–0.3 mol%). Use ANOVA to determine significant factors .
- Case study : highlights a 30% yield improvement in similar imidazole derivatives by optimizing solvent-catalyst interactions via DoE.
Q. How to resolve discrepancies in spectral data or biological assay results?
Methodological Answer :
- Data contradiction analysis :
- Spectral mismatches : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) or compare with published data for analogous compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)benzimidazole derivatives) .
- Biological assays : Replicate experiments under standardized conditions (pH, temperature) and use positive/negative controls (e.g., known enzyme inhibitors) to rule out false positives .
Q. What strategies enhance the compound’s stability in aqueous or biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
